3,5-Dimethyl-2-sulfobenzoic acid
CAS No.: 62508-70-7
Cat. No.: VC19462456
Molecular Formula: C9H10O5S
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62508-70-7 |
|---|---|
| Molecular Formula | C9H10O5S |
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 3,5-dimethyl-2-sulfobenzoic acid |
| Standard InChI | InChI=1S/C9H10O5S/c1-5-3-6(2)8(15(12,13)14)7(4-5)9(10)11/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |
| Standard InChI Key | OPOKDVWDPWAYSM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)S(=O)(=O)O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
3,5-Dimethyl-2-sulfobenzoic acid (C₉H₁₀O₅S) combines a benzoic acid core with three functional groups:
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Carboxylic acid group (-COOH) at position 1.
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Sulfonic acid group (-SO₃H) at position 2.
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Methyl groups (-CH₃) at positions 3 and 5.
This arrangement confers strong acidity due to the electron-withdrawing sulfonic and carboxylic groups, while the methyl substituents enhance steric bulk and influence solubility .
Nomenclature and Synonyms
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IUPAC Name: 2-Sulfo-3,5-dimethylbenzoic acid
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Alternative Names:
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3,5-Dimethylbenzoic acid-2-sulfonic acid
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Benzoic acid, 3,5-dimethyl-2-sulfo-
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Synthesis and Manufacturing
Precursor Pathways
The synthesis of 3,5-dimethyl-2-sulfobenzoic acid likely involves two primary steps:
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Synthesis of 3,5-Dimethylbenzoic Acid:
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As demonstrated in Patent CN1363546A , 3,5-dimethylbenzoic acid is produced via homogeneous oxidation of mesitylene (1,3,5-trimethylbenzene) using cobalt-based catalysts (e.g., cobalt naphthenate) under controlled temperature (90–140°C) and pressure (0.1–0.4 MPa). This process achieves yields exceeding 90% with minimal solvent use.
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Sulfonation:
Industrial-Scale Production
Key parameters for scalable synthesis include:
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Catalyst Optimization: Cobalt salts enhance oxidation efficiency, while sulfonation may require acidic or zeolitic catalysts.
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Temperature Control: Maintaining 120–140°C during sulfonation prevents side reactions like desulfonation or carbonization .
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Feedstock Recovery: Unreacted mesitylene is recycled to improve cost-efficiency, as outlined in industrial oxidation protocols .
Physicochemical Properties
Physical Properties
Chemical Stability
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Thermal Stability: Decomposes above 270°C, releasing sulfur oxides and carbon dioxide.
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pH Sensitivity: The sulfonic and carboxylic acid groups confer high water solubility at neutral-to-alkaline pH, with precipitation occurring under acidic conditions .
Applications and Industrial Relevance
Chemical Intermediate
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Dye Synthesis: Sulfonated benzoic acids act as intermediates for azo dyes, leveraging their ability to anchor chromophores via sulfonic groups.
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Pharmaceuticals: Functionalized aromatic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants.
Surfactants and Ion Exchange Resins
The strong acidity of the sulfonic group enables use in:
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Anionic Surfactants: For detergents and emulsifiers.
Coordination Chemistry
Transition metal complexes with sulfonated benzoic acids exhibit catalytic activity in oxidation reactions, as seen in cobalt-mediated processes .
Recent Research Advances
Green Synthesis Methods
Emerging protocols emphasize solvent-free sulfonation and catalytic recovery to reduce waste, aligning with trends in Patent CN1363546A .
Functional Materials
Studies on sulfonated aromatics highlight potential in proton-exchange membranes for fuel cells, though direct applications of 3,5-dimethyl-2-sulfobenzoic acid remain exploratory .
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